molecular formula C10H16O3 B13830093 Ethyl 6-methyl-5-oxohept-6-enoate

Ethyl 6-methyl-5-oxohept-6-enoate

Cat. No.: B13830093
M. Wt: 184.23 g/mol
InChI Key: ATTCFYPBSIQVBQ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-5-oxohept-6-enoate is a branched-chain ester featuring a ketone group at position 5 and a terminal double bond at position 4. Structurally, it combines an ethyl ester moiety with a methyl-substituted enone system (C=O conjugated to C=C). Such esters are typically synthesized via Claisen or Michael addition reactions, with applications in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 6-methyl-5-oxohept-6-enoate

InChI

InChI=1S/C10H16O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h2,4-7H2,1,3H3

InChI Key

ATTCFYPBSIQVBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-5-oxo-6-methyl-6-heptenoate can be synthesized from methacryloyl chloride and ethyl 4-iodobutyrate. The process involves a zinc-copper couple and benzene as the solvent. The reaction is carried out under nitrogen atmosphere and involves several steps including refluxing and purification by chromatography .

    Preparation of Zinc-Copper Couple: Zinc-copper couple is prepared and kept in a desiccator over phosphorus pentoxide under nitrogen.

    Reaction Setup: A mixture of ethyl 4-iodobutyrate, N,N-dimethylacetamide, and benzene is added to the zinc-copper couple suspension.

    Refluxing: The mixture is heated at gentle reflux with an oil bath for several hours.

    Addition of Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is added to the mixture.

    Addition of Methacryloyl Chloride: Methacryloyl chloride is added, and the mixture is stirred.

    Purification: The product is purified by chromatography and distillation.

Chemical Reactions Analysis

Ethyl-5-oxo-6-methyl-6-heptenoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Scientific Research Applications

Ethyl-5-oxo-6-methyl-6-heptenoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl-5-oxo-6-methyl-6-heptenoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products. The pathways involved include oxidation-reduction reactions and ester hydrolysis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Features
Ethyl 6-methyl-5-oxohept-6-enoate Not provided C₁₀H₁₆O₃ 184.23 g/mol 5-oxo, 6-methyl, conjugated enone
Ethyl 6-methyl-4-oxohept-6-enoate 137123-79-6 C₁₀H₁₆O₃ 184.23 g/mol 4-oxo, altered conjugation
Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate 97405-37-3 C₁₅H₁₈O₄ 274.30 g/mol Hydroxyl, phenyl, stereospecificity
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Not provided C₂₂H₂₀O₅ 364.39 g/mol Alkyne, diphenyl, ethoxycarbonyloxy

Table 2: Key Reactivity Differences

Compound Reactivity Profile
This compound Enone system prone to nucleophilic attack at β-position; keto-enol tautomerism.
Ethyl 6-methyl-4-oxohept-6-enoate Reduced conjugation between ketone and ester; potential for aldol condensation.
Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate Hydroxyl group enables oxidation to ketone or participation in hydrogen bonding.
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Alkyne participates in cycloadditions; ethoxycarbonyloxy acts as leaving group.

Research Findings and Implications

  • Crystallographic Analysis: SHELX software (e.g., SHELXL, SHELXT) is widely used for refining crystal structures of similar esters, as seen in studies of diphenylpentynoate derivatives .
  • Synthetic Utility: The target compound’s enone system is valuable in Diels-Alder reactions, while analogs like the phenyl-substituted derivative may serve as chiral building blocks in asymmetric synthesis .

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